(Val4)-angiotensin III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

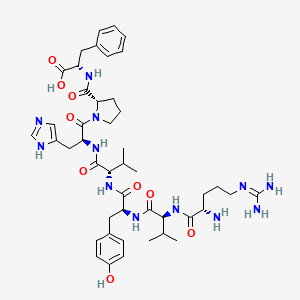

(Val4)-Angiotensin III is a peptide derivative of angiotensin II, where the fourth amino acid is valine. Angiotensin III is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is of significant interest due to its potential therapeutic applications in cardiovascular diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Val4)-angiotensin III typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then produces the peptide through fermentation.

Types of Reactions:

Oxidation: this compound can undergo oxidation, particularly at methionine residues, leading to the formation of sulfoxides.

Reduction: Reduction reactions can reverse oxidation, restoring the peptide to its original state.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid analogs and coupling reagents in SPPS.

Major Products:

Oxidized Peptides: Sulfoxides and other oxidized derivatives.

Reduced Peptides: Restored original peptide.

Substituted Peptides: Variants with different amino acid compositions.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Blood Pressure Regulation

- (Val4)-angiotensin III is known to interact with angiotensin receptors, primarily AT1R and AT2R, influencing blood pressure regulation. Studies have shown that angiotensin III can exert pressor effects that surpass those of angiotensin II, making it a crucial component in understanding hypertension mechanisms .

Antihypertensive Effects

- Research indicates that this compound may have antihypertensive properties when administered orally. In spontaneously hypertensive rats, its administration led to a normalization of blood pressure levels . This suggests its potential as a therapeutic agent for managing hypertension.

Neurological Applications

Cognitive Functions

- The renin-angiotensin system, including this compound, has been implicated in cognitive processes such as memory acquisition and retrieval. Evidence suggests that angiotensins can modulate neuronal signaling pathways that are critical for learning and memory .

Alzheimer's Disease

- Recent studies have indicated elevated levels of angiotensin III in Alzheimer's disease patients, suggesting a potential role in the disease's pathophysiology. The interaction of angiotensin III with central nervous system receptors may influence neuroinflammation and neuronal survival .

Metabolic Effects

Sodium and Water Regulation

- Angiotensin III is crucial for sodium retention and fluid balance, acting through the kidneys to promote aldosterone release. This function is vital for understanding fluid homeostasis and its dysregulation in conditions like heart failure or renal impairment .

Potential for Therapeutic Development

- Given its multifaceted roles, this compound is being explored for developing new therapeutic strategies targeting metabolic disorders, hypertension, and neurodegenerative diseases.

Case Study 1: Hypertension Management

In a controlled study involving spontaneously hypertensive rats, administration of this compound resulted in significant reductions in systolic blood pressure after oral dosing. The study highlighted the peptide's bioavailability and its mechanism of action through receptor activation .

Case Study 2: Alzheimer's Disease Correlation

A cohort study examining postmortem brain tissue from Alzheimer's patients found increased levels of angiotensin III compared to controls. This finding suggests a possible link between elevated angiotensin levels and neurodegenerative processes, warranting further investigation into therapeutic interventions targeting this pathway .

Comparative Data Table

Wirkmechanismus

(Val4)-Angiotensin III exerts its effects by binding to angiotensin receptors, primarily the angiotensin type 1 receptor (AT1R). This binding activates various intracellular signaling pathways, including the phospholipase C pathway, leading to increased intracellular calcium levels and vasoconstriction. The peptide also influences aldosterone secretion, contributing to fluid and electrolyte balance.

Vergleich Mit ähnlichen Verbindungen

Angiotensin II: The parent compound, differing by the fourth amino acid.

Angiotensin I: A precursor in the renin-angiotensin system, converted to angiotensin II by angiotensin-converting enzyme (ACE).

Angiotensin IV: Another derivative with distinct biological activities.

Uniqueness: (Val4)-Angiotensin III is unique due to its specific amino acid substitution, which can alter its binding affinity and activity at angiotensin receptors. This makes it a valuable tool for studying the structure-activity relationships within the renin-angiotensin system and for developing targeted therapies.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPSLQXQAXIQLR-PEAOEFARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H64N12O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.